1,4-Dithiaspiro[4.5]decan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJTNZQICPTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)C1)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398855 | |
| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27694-08-2 | |
| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1,4 Dithiaspiro 4.5 Decan 6 One
Nucleophilic Additions to the Carbonyl Functionality
The reactivity of 1,4-Dithiaspiro[4.5]decan-6-one is largely dictated by the electrophilic nature of the carbonyl carbon. This functionality serves as a prime target for attack by various nucleophiles. A significant and well-studied example of nucleophilic addition to this compound is the addition of a hydride ion (H⁻) from a reducing agent. This reaction, which leads to the formation of the corresponding alcohol, 1,4-Dithiaspiro[4.5]decan-6-ol, underscores the carbonyl group's susceptibility to nucleophilic attack. The specifics of these reduction reactions, which represent a class of nucleophilic additions, are explored in detail in the subsequent sections.
Reduction Reactions
The reduction of the ketone in this compound to an alcohol is a key transformation that has been investigated using both microbial and chemical methods. These studies highlight the stereochemical aspects of the reaction, providing pathways to chiral alcohols.
Microbial Reduction Studies with Saccharomyces cerevisiae Strains
The use of microorganisms, particularly strains of the yeast Saccharomyces cerevisiae, has proven to be a highly effective method for the asymmetric reduction of this compound. cdnsciencepub.com This biocatalytic approach is valued for its high degree of stereoselectivity, often yielding enantiomerically enriched or pure products. cdnsciencepub.com Research in this area has utilized new strains of Saccharomyces cerevisiae, such as JCM 1819 and JCM 2214, to carry out these transformations on a preparative scale. cdnsciencepub.comcdnsciencepub.com
Studies involving Saccharomyces cerevisiae have explored the reduction of a series of dithiaspiro ketones to understand the substrate scope and specificity of the yeast's dehydrogenase and reductase enzymes. cdnsciencepub.com The research has included various structural isomers, such as 1,4-dithiaspiro[4.5]decan-7-one and 1,4-dithiaspiro[4.5]decan-8-one, as well as related six-membered thioketals like 1,5-dithiaspiro[5.5]undecanones. cdnsciencepub.com The successful reduction of this compound demonstrates that cyclic ketones containing synthetically important thioketal protective groups are viable substrates for these biocatalytic systems. cdnsciencepub.com
A hallmark of the microbial reduction of this compound is the high enantiofacial selectivity exhibited by the Saccharomyces cerevisiae strains. cdnsciencepub.com This selectivity results in the preferential formation of one enantiomer of the product alcohol over the other. For instance, the reduction of this compound with S. cerevisiae JCM 1819 and JCM 2214 yielded the corresponding alcohol with high enantiomeric excess (ee). cdnsciencepub.com Specifically, the reduction with strain JCM 1819 resulted in an 86.6% ee, while strain JCM 2214 produced the alcohol with an 85.8% ee. cdnsciencepub.com These reductions of prochiral ketones have been shown to proceed with up to 99% ee in some cases. cdnsciencepub.comcdnsciencepub.com
The microbial reduction of this compound consistently yields the (+)-(6S)-1,4-Dithiaspiro[4.5]decan-6-ol. cdnsciencepub.com The absolute configuration of the product alcohol has been determined to be S. cdnsciencepub.comcdnsciencepub.com This stereochemical outcome is a direct consequence of the enantiofacial selectivity of the yeast enzymes. The determination of the S configuration was confirmed through two-dimensional correlation spectroscopy (2D COSY) experiments of the corresponding (S)-MTPA esters. cdnsciencepub.comcdnsciencepub.com
The table below summarizes the results from the microbial reduction of this compound using two different strains of Saccharomyces cerevisiae. cdnsciencepub.com
| Yeast Strain | Substrate | Conversion (%) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration |
| S. cerevisiae JCM 1819 | This compound | 95 | (+)-1,4-Dithiaspiro[4.5]decan-6-ol | 93.1 | 86.6 | S |
| S. cerevisiae JCM 2214 | This compound | 82 | (+)-1,4-Dithiaspiro[4.5]decan-6-ol | 76.9 | 85.8 | S |
Chemical Reduction Methodologies (e.g., Lithium Aluminum Hydride)
In contrast to the stereoselective microbial reductions, standard chemical reducing agents can also be employed to reduce this compound. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of ketones to alcohols. The reduction of this compound with LiAlH₄ results in the formation of racemic 1,4-Dithiaspiro[4.5]decan-6-ol. This racemic mixture serves as a crucial reference standard for comparison with the chiral products obtained from biocatalytic methods, allowing for the determination of enantiomeric excess.
Derivatization Strategies
The chemical landscape of this compound is primarily defined by the reactivity of its ketone functional group and the stability of the dithiaspirocyclic system. These features allow for a range of derivatization strategies aimed at producing molecules with diverse functionalities and applications, particularly in medicinal chemistry.
A fundamental transformation of the carbonyl group in this compound is its reduction to a secondary alcohol, yielding 1,4-Dithiaspiro[4.5]decan-6-ol. This reaction is a common and critical step for further functionalization. The resulting hydroxyl group can serve as a handle for introducing a variety of other functional groups or for extending the carbon skeleton.
Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are typically employed for this ketone-to-alcohol conversion. The choice of reagent and reaction conditions allows for control over the stereochemistry of the resulting alcohol, which can be crucial for the biological activity of the final derivatives. The alcohol, 1,4-Dithiaspiro[4.5]decan-6-ol, is a known compound and serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be a precursor for creating derivatives where the hydroxyl group is converted into a leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions. unimore.it
Based on the conducted research, no specific examples were found in the scientific literature detailing the functionalization of this compound via carbon-carbon bond formation using Grignard reagents or similar organometallic compounds.
The 1,4-dithiaspiro[4.5]decane scaffold can be chemically modified to create a library of derivatives. A common strategy involves the initial formation of an alcohol derivative, which is then further manipulated. For example, in the synthesis of related dithiaspiro compounds, a primary alcohol on the dithiolane ring has been converted into a chloromethyl group using thionyl chloride (SOCl₂). unimore.it This electrophilic chloromethyl derivative can then undergo nucleophilic substitution reactions.
In one study, a related compound, 2-(chloromethyl)-1,4-dithiaspiro[4.5]decane, was reacted with various amines, such as 1-(2-methoxyphenyl)piperazine, to generate novel derivatives with potential pharmacological activity. unimore.it This highlights a broader strategy where the core spirocyclic structure is used as a foundation for attaching different pharmacophoric groups.
Table 1: Example of Spirocyclic Scaffold Modification unimore.it
| Starting Material Precursor | Reagent | Product |
| 1,4-Dithiaspiro[4.5]decan-2-ylmethanol | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-1,4-dithiaspiro[4.5]decane |
| 2-(Chloromethyl)-1,4-dithiaspiro[4.5]decane | 1-(2-Methoxyphenyl)piperazine | 1-{[1,4-Dithiaspiro[4.5]decan-2-yl]methyl}-4-(2-methoxyphenyl)piperazine |
This approach demonstrates the utility of the dithiaspiro scaffold as a stable framework that can be elaborated through sequential reactions to access a wide range of complex target molecules.
Multi-Component Reactions for Spiroheterocycle Construction
Following a thorough review of available literature, no specific instances of this compound being utilized as a substrate in multi-component reactions for the construction of spiroheterocycles have been reported.
Comparative Reactivity Studies with Structurally Analogous Spiro Ketones (e.g., 1,4-Dioxaspiro[4.5]decan-6-one)
The reactivity and properties of this compound are often understood by comparing them to its oxygen analogue, 1,4-Dioxaspiro[4.5]decan-6-one (also known as 1,4-cyclohexanedione (B43130) monoethylene ketal). The primary difference lies in the replacement of two oxygen atoms with sulfur atoms in the spirocyclic ring. This substitution has significant electronic and steric consequences.
Sulfur is less electronegative and larger than oxygen, and its d-orbitals can participate in bonding, which affects the stability and reactivity of the thioacetal group compared to the acetal (B89532) group. Thioacetals are generally more stable under acidic conditions than their corresponding acetals. youtube.com
In the context of medicinal chemistry, this structural change can profoundly impact biological activity. In a study on serotonin (B10506) receptor (5-HT₁A) agonists, derivatives of 1,4-dithiaspiro[4.5]decane were synthesized and compared to their 1,4-dioxaspiro[4.5]decane counterparts. unimore.it The research found that the replacement of oxygen with sulfur influenced the affinity for adrenergic receptors. Specifically, the dithia-spiro derivatives showed a progressive decrease in affinity for α₁-adrenoceptors compared to the dioxa-analogues. unimore.it This modulation of selectivity is a key finding, suggesting that the thioether linkages interact differently with the receptor's binding pocket than the ether linkages. This difference in biological interaction underscores the subtle yet powerful influence of replacing oxygen with sulfur in the spirocyclic scaffold.
Stereochemical Aspects and Chiral Resolution
Enantioselective Synthesis and Resolution of Spirocyclic Derivatives
Achieving enantiopure forms of chiral spirocyclic compounds is essential for applications in fields like pharmacology and materials science. nih.gov While specific enantioselective syntheses for 1,4-Dithiaspiro[4.5]decan-6-one are not extensively documented, the strategies employed for other spirocycles are directly applicable. These methods fall into two main categories: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly.
Catalytic Enantioselective Synthesis: Utilizes a chiral catalyst to create the spirocyclic framework with a high degree of enantioselectivity. Various catalytic systems, including those based on transition metals like iridium, palladium, and organocatalysts, have been successfully used to synthesize a wide range of chiral spirocycles, such as spiro-N,O-ketals, spiro-lactones, and spiro-indenes, with excellent enantiomeric excess (ee). ecust.edu.cnnii.ac.jprsc.orgoaepublish.com For instance, iridium and Brønsted acid co-catalyzed cycloadditions have yielded spiro-N,O-ketals with most products achieving over 95% ee. rsc.org
Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. numberanalytics.com The auxiliary guides the stereochemical course of a reaction, and after the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com Chiral sulfoxide (B87167) auxiliaries, for example, have been employed in the asymmetric synthesis of benzannulated spiroketals by directing the reaction to produce separable diastereomers, which are then converted to the individual spiroketal enantiomers. rsc.org
| Spirocyclic Product Class | Catalytic System / Method | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Spiro-N,O-ketals | Iridium/Brønsted Acid Co-catalysis | Asymmetric formal [4+2] cycloaddition. | Most >95% ee rsc.org |
| α-Spiro-γ-lactones | Chiral Bifunctional Sulfide Catalyst | Asymmetric bromolactonization. | Up to 96% ee nii.ac.jp |
| Spirocyclic 1,3-diketones | Organo-cation Catalysis | Transannular C-acylation of enol lactones. | Up to 96% ee rsc.org |
| Benzannulated Spiroketals | Chiral Sulfoxide Auxiliary | Separation of diastereomers followed by auxiliary cleavage. | High enantiopurity rsc.org |
| Spiro-indenes | Palladium Catalysis | Asymmetric (4 + 2) dipolar cyclization. | Up to 97% ee oaepublish.com |
Chiral Resolution: This technique separates a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. A common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to differentially interact with each enantiomer, causing them to elute at different times.
Assignment of Absolute Configuration for Chiral Derivatives
Once a chiral derivative of this compound is synthesized or isolated, determining its absolute configuration (the specific R or S designation at the stereocenter) is crucial. Several powerful techniques are available for this purpose.
X-ray Crystallography: This is the most definitive method for assigning absolute configuration. It requires growing a single crystal of an enantiomerically pure sample. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of every atom in the molecule, providing an unambiguous structural and configurational assignment. nih.gov
Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations, a robust assignment of the absolute configuration can be made. nih.gov
NMR Spectroscopy with Chiral Derivatizing Agents: In cases where crystallization is difficult, Nuclear Magnetic Resonance (NMR) can be used. The chiral molecule is reacted with a chiral derivatizing agent (CDA) to form two diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ. Analyzing these spectral differences, for example using the method developed by Riguera which often employs (R)- and (S)-α-methoxyphenylacetic acid (MPA), can allow for the determination of the absolute configuration of the original molecule.
Diastereoselective Control in Reactions Involving the Spiro Center
When a derivative of this compound that is already chiral undergoes a reaction to create a new stereocenter, the formation of one diastereomer is often favored over the other. This phenomenon is known as diastereoselective control. The existing stereocenter, particularly the sterically demanding spiro-dithiolane ring system, creates a chiral environment that influences the trajectory of incoming reagents.
For example, in a nucleophilic addition to the carbonyl group of this compound, the two faces of the planar carbonyl are diastereotopic. A nucleophile will approach from either the top face or the bottom face. The bulky dithiolane ring can sterically hinder one of these faces more than the other, leading to the preferential formation of one diastereomeric alcohol product. youtube.com The degree of this selectivity depends on the reaction conditions and the nature of the nucleophile and substrate. This principle is widely exploited in synthesis, such as in the creation of spiro heterocyclic steroids, where the inherent chirality of the steroid framework often leads to the formation of a single diastereomer. nih.gov
Mechanistic Investigations of Reactions Involving 1,4 Dithiaspiro 4.5 Decan 6 One
Elucidation of Bioreduction Mechanisms
The bioreduction of ketones is a well-established method for producing chiral alcohols, which are valuable building blocks in organic synthesis. lu.se The enzymatic reduction of prochiral ketones, such as 1,4-Dithiaspiro[4.5]decan-6-one, offers a route to optically active secondary alcohols with high enantioselectivity. wikipedia.orgresearchgate.net The mechanism of this transformation is rooted in the action of oxidoreductase enzymes, particularly alcohol dehydrogenases, which utilize cofactors like NADPH for the stereospecific delivery of a hydride to the carbonyl carbon.
The general mechanism for the enzymatic reduction of a ketone involves the binding of the substrate to the enzyme's active site. The cofactor, typically NADPH or NADH, is positioned to deliver a hydride ion (H⁻) to one face of the carbonyl group. This facial selectivity is dictated by the three-dimensional structure of the enzyme's active site, which preferentially orients the ketone for attack from a specific direction. Subsequently, a proton is transferred from a nearby acidic amino acid residue or a water molecule to the newly formed alkoxide, yielding the chiral alcohol product. rsc.org
In the context of sulfur-containing compounds like this compound, biocatalysts such as fungi have demonstrated the ability to perform stereoselective oxidation-reduction reactions on thioacetals. rsc.org For instance, fungi like Mortierella isabellina and Aspergillus foetidus contain enzymes capable of recognizing and acting upon the sulfur-containing ring, suggesting that the dithiaspiro moiety would be compatible with enzymatic systems. rsc.org The presence of sulfur atoms can influence the electronic properties of the carbonyl group and the steric interactions within the active site, thereby affecting the reaction rate and selectivity.
The stereochemical outcome of the bioreduction is governed by Prelog's rule, which predicts the facial selectivity based on the relative steric bulk of the substituents attached to the carbonyl carbon. For this compound, the enzyme's active site differentiates between the two pathways of hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol, 1,4-Dithiaspiro[4.5]decan-6-ol.
Proposed Reaction Pathways for Chemical Transformations (e.g., cycloaddition mechanisms, zwitterionic intermediates)
Beyond bioreduction, this compound can theoretically participate in various chemical transformations, including cycloaddition reactions. While specific studies on this compound are limited, mechanistic pathways can be proposed based on the reactivity of related sulfur-containing heterocycles and ketones.
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for ring formation. mdpi.com For instance, rsc.orgnih.gov-cycloaddition reactions have been reported for forming spiro[4.5]heterodecenes, indicating the feasibility of such pathways for related structures. mdpi.comresearchgate.net In a hypothetical Diels-Alder ([4+2]) reaction, the cyclohexenone part of the molecule could act as a dienophile. However, the reactivity is generally low.
More plausible are cycloadditions involving reactive intermediates generated from the thioketone functionality, if the carbonyl group were converted to a thiocarbonyl. Thioketones are known to react with diazo compounds to form thiocarbonyl ylides, which are sulfur-centered reactive intermediates. researchgate.net These ylides can then undergo various cyclizations. For example, a reaction pathway could involve the formation of a zwitterionic intermediate that cyclizes to form new heterocyclic rings. researchgate.net
Zwitterionic Intermediates: The formation of zwitterionic intermediates is often proposed in cycloaddition reactions involving polar components. mdpi.com For sulfur-containing heterocycles, these intermediates play a crucial role. For example, the reaction of thiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is proposed to proceed through a zwitterionic intermediate. wikipedia.org Similarly, pyridinium (B92312) 1,4-zwitterionic thiolates serve as synthons in [4+3] cascade cyclizations. rsc.org
In reactions involving this compound, a zwitterionic intermediate could be formed in a formal [2+2] cycloaddition. For instance, reaction with a ketene (B1206846) could lead to a zwitterionic intermediate that subsequently rearranges. The presence of sulfur atoms can stabilize adjacent positive charges, making the formation of such intermediates more favorable than in their oxygen-containing counterparts. Studies on the sulfurization of thioketones also suggest the involvement of zwitterionic or diradical species as key intermediates in the formation of sulfur-rich heterocycles. mdpi.com
Influence of Reaction Conditions on Chemical and Stereochemical Selectivity
Reaction conditions play a pivotal role in determining the outcome and efficiency of both chemical and biological transformations involving this compound. Factors such as temperature, pH, solvent, and catalyst can significantly influence chemical selectivity (which product is formed) and stereoselectivity (which stereoisomer is formed).
Influence on Bioreduction (Stereochemical Selectivity): In enzymatic reductions, reaction conditions are critical for maintaining the enzyme's activity and selectivity.
pH: Every enzyme has an optimal pH range for activity. libretexts.org Deviations from this optimum can alter the ionization state of amino acid residues in the active site and on the substrate, affecting binding and catalysis. For instance, the protonation state of histidine or serine residues involved in the catalytic mechanism is pH-dependent. nih.gov For carbonyl reductases, optimal activity is often observed in a pH range of 6 to 8. researchgate.net
Temperature: Temperature affects the rate of the enzymatic reaction, with activity generally increasing with temperature up to an optimum. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. researchgate.net For example, some carbonyl reductases show maximum activity around 50°C. researchgate.net
Substrate and Solvent: The enantioselectivity of enzymatic ketone reductions can be tuned by modifying the substrate or the solvent. Varying the substituents on the ketone can sometimes even reverse the enantioselectivity of the reduction. nih.gov The choice of solvent can also impact enzyme stability and activity.
The following table summarizes the effect of pH and temperature on the relative activity of a typical carbonyl reductase, illustrating the sensitivity of these biocatalytic systems to reaction conditions.
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 4.0 | < 20 | 20 | ~40 |
| 5.0 | ~40 | 30 | ~65 |
| 6.0 | > 75 | 40 | ~90 |
| 6.5 | 100 | 50 | 100 |
| 7.0 | ~95 | 60 | ~70 |
| 8.0 | > 75 | 65 | ~50 |
| 9.0 | ~50 | ||
| 10.0 | < 20 | ||
| Data adapted from studies on a purified carbonyl reductase. Actual values would be specific to the enzyme used for the reduction of this compound. researchgate.net |
Influence on Chemical Transformations (Chemical Selectivity): In non-biological reactions, conditions also dictate the reaction pathway. For example, in the fluoride (B91410) anion-catalyzed sulfurization of thioketones, the choice of solvent (THF vs. DMF) and catalyst can completely change the product distribution. mdpi.com Similarly, in cycloaddition reactions, temperature can be a deciding factor between a kinetically controlled and a thermodynamically controlled product. The choice of Lewis acid catalyst in thioacetal formation is another example where the reaction conditions are crucial for achieving the desired transformation. pearson.com For reactions involving this compound, careful optimization of these parameters would be essential to achieve selective synthesis of a desired product.
Advanced Research Applications in Organic Synthesis
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The 1,4-dithiaspiro[4.5]decane framework serves as a crucial building block for creating intricate molecules. The dithiolane ring, a key feature of this compound, is not only a stable protecting group for the ketone but also an important pharmacophore in its own right. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in multistep syntheses.
While direct tritium (B154650) labeling of 1,4-Dithiaspiro[4.5]decan-6-one is not extensively documented, the principle of using radiolabeled spirocyclic compounds for receptor studies is well-established. Tritium-labeled compounds are invaluable tools in biomedical research, particularly for receptor binding assays and autoradiography, due to the high specific activity that can be achieved. nih.gov The introduction of tritium, a beta-emitting isotope of hydrogen, into a molecule allows for its sensitive detection and quantification in biological systems. nih.gov
A closely related example that highlights the utility of the spiro[4.5]decane core in this area is the synthesis of an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative. This compound was developed as a potent and selective radioligand for the sigma-1 (σ₁) receptor, which is a promising target for tumor imaging. nih.gov The spirocyclic framework provided the necessary conformational rigidity and orientation of substituents for high-affinity binding to the receptor. nih.gov This demonstrates the potential of spiro[4.5]decane systems, including dithiolane variants, as scaffolds for developing radiotracers for positron emission tomography (PET) imaging. The general strategy involves synthesizing a precursor molecule containing the spirocyclic core and then introducing the radioisotope in a late-stage synthetic step. nih.gov Such probes are critical for studying receptor distribution and density in tissues, which is essential for drug development and understanding disease pathology. nih.gov
The dithiolane moiety within the 1,4-dithiaspiro[4.5]decane structure is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets and its metabolic stability. Researchers have synthesized and evaluated a series of 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT₁A receptor agonists. unimore.it In these studies, the dithiaspiro[4.5]decane portion of the molecule was systematically modified to investigate its impact on receptor affinity and selectivity. unimore.it
The replacement of oxygen atoms in the analogous 1,4-dioxaspiro[4.5]decane with sulfur to give the 1,4-dithiaspiro[4.5]decane scaffold was found to influence the selectivity of the compounds for the 5-HT₁A receptor over α₁-adrenoceptors. unimore.it This highlights the importance of the dithiolane ring in modulating the pharmacological profile of a drug candidate. The development of these scaffolds involves the reaction of a ketone with a dithiol, a common method for forming the dithiolane ring.
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity (pD₂) | Selectivity (5-HT₁A / α₁d) |
|---|---|---|---|---|
| Compound 15 (a 1,4-dithiaspiro[4.5]decane derivative) | 5-HT₁A | 8.85 | 9.58 | 80 |
The spiro[4.5]decane skeleton is a common motif in numerous natural products and biologically active compounds. This compound serves as an excellent starting material for the synthesis of more complex and diverse spirocyclic systems. The inherent reactivity of the ketone and the stability of the dithiolane ring allow for selective transformations at different parts of the molecule.
For instance, the core structure can be elaborated into various heterocyclic spiro compounds. Research has demonstrated the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones, which have shown potential as inhibitors of the mitochondrial permeability transition pore. nih.gov In these syntheses, a piperidone derivative, which shares the six-membered ring of the spiro[4.5]decane system, is reacted with amino acids to construct the spiro-imidazolidinone moiety. nih.gov This showcases how the foundational spiro[4.5]decane structure can be a template for generating novel molecular frameworks with potential therapeutic applications. The ability to construct such complex molecules from a relatively simple precursor underscores the importance of this compound in synthetic organic chemistry.
Strategies for Introducing and Controlling Chiral Centers in Target Compounds
The creation of specific stereoisomers is a critical aspect of modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The synthesis of spiro compounds with defined stereochemistry at the spirocyclic center and other chiral centers is a significant challenge. Several strategies have been developed to control the stereochemical outcome of reactions involving spirocyclic ketones like this compound.
One effective approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. For example, a chiral amine could be used to form a chiral enamine from this compound, which would then react with an electrophile from a specific face, leading to a diastereoselective product. Sulfur-containing chiral auxiliaries have proven to be particularly effective in a variety of asymmetric transformations. scielo.org.mxnih.gov
Organocatalysis is another powerful tool for the stereocontrolled synthesis of spiro compounds. figshare.comunimi.it Chiral organocatalysts, such as proline and its derivatives, can activate substrates and facilitate reactions in a stereoselective manner. For instance, an asymmetric aldol (B89426) reaction between this compound and an aldehyde, catalyzed by a chiral amine, could lead to the formation of a new chiral center with high enantiomeric excess. latrobe.edu.au
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Recoverable auxiliary, predictable stereochemical outcome. |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Metal-free, mild reaction conditions, high enantioselectivity. |
| Enzymatic Reactions | Use of enzymes for kinetic resolution or asymmetric synthesis. | High specificity and enantioselectivity, environmentally friendly. |
Preparation of Optically Active Precursors for Specialty Chemical Development
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of methods for preparing optically active precursors. This compound, being a prochiral ketone, can be a starting point for the synthesis of such precursors.
Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. nih.govmdpi.com This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. mdpi.com For example, the ketone of this compound could be asymmetrically reduced using an alcohol dehydrogenase and a sacrificial alcohol to yield an optically active alcohol. Alternatively, a racemic derivative of the starting material could be resolved. For instance, if the ketone is first reduced to a racemic alcohol, a lipase (B570770) could then be used to selectively acylate one of the enantiomers, allowing for their separation. The enzymatic kinetic resolution of bulky spiro-epoxyoxindoles has been successfully demonstrated, showcasing the potential of this approach for complex spirocyclic systems. researchgate.net
Another approach is the use of a chiral pool, where a readily available enantiopure natural product is used as the starting material. While this is not directly applicable to the synthesis of this compound itself, this compound can be a precursor to chiral molecules that are then used in further syntheses. The preparation of these optically active building blocks is crucial for the development of specialty chemicals with specific desired properties.
Structure Activity Relationship Sar and Molecular Modeling Studies
Design and Synthesis of Derivatives for Structure-Activity Relationship Investigations
The rational design of derivatives based on the 1,4-dithiaspiro[4.5]decane scaffold has been primarily aimed at achieving high potency and selectivity for the serotonin (B10506) 5-HT1A receptor. nih.govunimore.it The synthetic strategy often begins with a lead compound, such as 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which is a known potent 5-HT1A receptor partial agonist with moderate selectivity over α1-adrenoceptors. unimore.itnih.gov
To enhance selectivity, medicinal chemists have focused on modifying both the spirocyclic head and the arylpiperazine moiety. unimore.it A key design strategy involved the isosteric replacement of the oxygen atoms in the 1,4-dioxaspiro[4.5]decane ring with sulfur atoms. nih.govunimore.it This modification was based on previous findings that such a replacement could lead to a progressive decrease in affinity for the α1-adrenoceptor, thereby improving selectivity for the 5-HT1A receptor. unimore.it This led to the synthesis of a series of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues. nih.gov
Further modifications have included altering the linker between the spiro-scaffold and the basic amine portion, moving from a rigid piperazine (B1678402) ring to a more flexible chain. unimore.it The combination of these structural changes—substituting oxygen with sulfur and replacing the piperazine ring—led to the identification of novel derivatives with significantly improved potency and selectivity for the 5-HT1A receptor. nih.govunimore.it
The synthesis of these derivatives typically involves multi-step sequences. For instance, the core spiro-scaffold is formed via acetal (B89532) formation under solvent-free conditions. The hydroxyl group on the scaffold is then converted to a better leaving group, such as a tosylate or chloride, to facilitate the subsequent coupling reaction with the desired amine moiety. unimore.it
Molecular Docking and Computational Analysis of Ligand-Receptor Binding
Computational methods, particularly molecular docking, have been instrumental in understanding the binding mechanisms of 1,4-dithiaspiro[4.5]decane derivatives at a molecular level and rationalizing the observed SAR.
Molecular docking studies have been performed to investigate the binding modes of 1,4-dithiaspiro[4.5]decane derivatives within the 5-HT1A receptor. unimore.it These studies utilize homology models of the receptor to predict the preferred orientation of the ligands and the key intermolecular interactions that stabilize the ligand-receptor complex.
For the series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane analogues, calculations showed that the protonated amine of the flexible side chain forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp116) in the third transmembrane domain (TM3) of the 5-HT1A receptor. This interaction is a canonical feature for the binding of aminergic ligands to G-protein coupled receptors.
| Ligand Moiety | Receptor Residue | Transmembrane Domain (TM) | Type of Interaction |
|---|---|---|---|
| Protonated Amine | Asp116 | TM3 | Ionic Bond |
| Aromatic Ring | Phe361, Phe362, Trp358 | TM6, TM7 | Hydrophobic/Aromatic |
| Methoxy Group | Ser199 | TM5 | Hydrogen Bond |
| Spiro[4.5]decane Moiety | Hydrophobic Pocket | - | van der Waals / Hydrophobic |
A review of the pertinent scientific literature reveals extensive investigation into various spiro[4.5]decane derivatives and their affinity for sigma receptors, particularly the sigma-1 subtype. nih.govnih.govnih.govrsc.orgnih.gov However, specific studies detailing the design, synthesis, or molecular docking of derivatives of 1,4-Dithiaspiro[4.5]decan-6-one for the purpose of investigating interactions with the Sigma-2 receptor are not prevalent in the available research. While the broader class of spirocyclic compounds has been explored for sigma receptor activity, the focus has largely been on different scaffolds (e.g., azaspiro, dioxaspiro, spiro[benzopyran-piperidines]) and predominantly for the sigma-1 receptor. nih.govnih.govnih.gov Therefore, a detailed computational analysis of the ligand-receptor binding between this specific dithiaspiro scaffold and the Sigma-2 receptor cannot be provided at this time.
Conformational Analysis and Stereochemical Impact on Molecular Recognition
The three-dimensional structure and conformational flexibility of ligands are critical for molecular recognition and binding affinity at a receptor. The 1,4-dithiaspiro[4.5]decane derivatives possess a key chiral center at the C2 position of the spiro-scaffold, meaning they can exist as different stereoisomers (enantiomers). unimore.it
While the reported syntheses have often produced racemic mixtures, the stereochemistry at this center is crucial for the precise orientation of the entire molecule within the receptor's binding pocket. nih.govunimore.it Molecular docking studies inherently account for the ligand's conformation. The lowest energy docking poses consistently show that the spirocyclic moiety and the attached side chain adopt a specific spatial arrangement to maximize favorable interactions with receptor residues.
The cyclohexane (B81311) ring of the spiro[4.5]decane system typically exists in a stable chair conformation. The dithiolane ring also has a preferred conformation. The relative orientation of these two rings and the substituent at C2 dictates how the flexible side chain projects from the spirocyclic core. This projection is fundamental for allowing the terminal amine to reach and form the critical salt bridge with Asp116 in the 5-HT1A receptor, while simultaneously positioning the aryl group and the spiro-head in their respective binding pockets. Although detailed conformational energy analyses for this specific series are not extensively reported, the consistent results from molecular docking simulations underscore the importance of a well-defined, low-energy conformation for effective molecular recognition and high-affinity binding. nih.gov The stereochemical configuration directly influences the adoption of this bioactive conformation, and it is anticipated that one enantiomer would exhibit significantly higher affinity than the other due to a better complementary fit with the chiral environment of the receptor's binding site.
Computational and Spectroscopic Characterization in Research
Spectroscopic Elucidation of Molecular Structure and Stereochemistry
A suite of spectroscopic methods is employed to determine the molecular architecture of 1,4-Dithiaspiro[4.5]decan-6-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in this process. For more complex structural and stereochemical questions, advanced 2D NMR techniques like COSY and VCD (Vibrational Circular Dichroism) can be applied.
In the study of related spirocyclic systems, including dithiaspiro analogues, NMR spectroscopy is a cornerstone for structural validation. For instance, in the characterization of derivatives of 1,4-dithiaspiro[4.5]decane, both ¹H and ¹³C NMR would be utilized to map the proton and carbon skeletons of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the dithiolane ring. The chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the carbonyl group and the sulfur atoms would be particularly informative.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon framework. bhu.ac.in The carbonyl carbon (C=O) at the 6-position is expected to have a characteristic chemical shift in the downfield region (typically 205-220 ppm for ketones). oregonstate.edulibretexts.org The spiro carbon, being bonded to two sulfur atoms, would also exhibit a unique chemical shift. The remaining carbon atoms of the cyclohexane and dithiolane rings would appear in the aliphatic region of the spectrum. oregonstate.edu
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and for gaining insight into its fragmentation pattern, which can further confirm its structure. For the related compound 1,4-Dioxaspiro[4.5]decane, mass spectrometry data is available and provides a reference for the fragmentation behavior of such spiro systems. nist.gov
Advanced Spectroscopic Techniques: For a comprehensive stereochemical analysis, 2D NMR experiments like Correlation Spectroscopy (COSY) would be invaluable. COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of atoms within the molecule. While specific VCD studies on this compound are not widely reported, this technique could be employed to determine the absolute configuration of chiral derivatives.
The synthesis of 1,4-dithiaspiro[4.5]decane analogues requires rigorous purification and characterization to ensure the structural integrity and purity of the final compounds. unimore.it Following synthesis, techniques such as column chromatography are typically used for purification. The purity and identity of the synthesized this compound would then be confirmed using the spectroscopic methods mentioned above. The combination of NMR and MS data provides unambiguous evidence for the correct molecular structure and the absence of significant impurities.
| Spectroscopic Data for a Related Compound: 1,4-Dioxaspiro[4.5]decan-8-one | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the methylene protons of the cyclohexane and dioxolane rings. spectrabase.comchemicalbook.com |
| ¹³C NMR | Characteristic peak for the carbonyl carbon, along with signals for the spiro carbon and other aliphatic carbons. spectrabase.com |
| Mass Spectrum | Molecular ion peak corresponding to its molecular weight, and characteristic fragmentation patterns. nist.gov |
This table presents data for a structurally related compound due to the limited availability of published spectroscopic data for this compound.
Theoretical Studies on Molecular Structure and Reactivity Profiles
Computational chemistry offers powerful tools to investigate the molecular properties and reactivity of this compound. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.
Theoretical studies on related spiro compounds have been conducted to understand their structure-property relationships. spectrabase.com For this compound, computational models could predict the most stable conformation of the cyclohexane and dithiolane rings. Such calculations can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. Theoretical calculations of NMR chemical shifts can also be performed and compared with experimental data to aid in the definitive assignment of spectral peaks.
In the broader context of drug discovery and materials science, computational approaches are used to screen virtual libraries of compounds and to predict their biological activity or material properties. unimore.it Theoretical studies on this compound could therefore be a valuable precursor to experimental investigations into its potential applications.
| Computational Data for a Related Compound: 1,4-Dioxaspiro[4.5]decan-8-ol | |
| Computed Property | Value |
| Molecular Weight | 158.19 g/mol |
| Molecular Formula | C₈H₁₄O₃ |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
This table, sourced from PubChem, displays computed properties for a related compound to illustrate the type of data generated through theoretical studies. nih.gov
Future Directions and Emerging Research Avenues for 1,4 Dithiaspiro 4.5 Decan 6 One
Exploration of Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes to 1,4-Dithiaspiro[4.5]decan-6-one is a fundamental prerequisite for its broader investigation. While traditional methods for the synthesis of related dithiaspirocycles often involve the condensation of a ketone with a dithiol, future research could focus on more advanced and atom-economical approaches.
Potential Future Methodologies:
| Methodology | Description | Potential Advantages |
| Catalytic Thioacetalization | The use of novel catalysts (e.g., Lewis acids, solid-supported catalysts) to promote the reaction between a cyclohexanone (B45756) precursor and 1,2-ethanedithiol. | Milder reaction conditions, higher yields, and improved catalyst recyclability. |
| Domino Reactions | Designing a multi-step reaction sequence that occurs in a single pot, starting from simpler, readily available starting materials to construct the spirocyclic core. | Increased efficiency, reduced waste, and shorter synthesis time. |
| Flow Chemistry | Utilizing continuous flow reactors for the synthesis, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. | Enhanced safety, scalability, and potential for higher purity products. |
Discovery of Undiscovered Reactivity Patterns and Catalytic Transformations
The unique arrangement of the ketone and the dithioacetal in this compound suggests a rich and underexplored reactivity profile. Future research is poised to uncover novel transformations and catalytic applications of this scaffold.
The sulfur atoms of the dithiolane ring can be oxidized to sulfoxides and sulfones, which can influence the reactivity of the neighboring ketone and serve as chiral auxiliaries. Furthermore, the dithioacetal can act as a masked carbonyl group, allowing for selective transformations at other positions of the cyclohexane (B81311) ring before its deprotection.
Potential Areas of Reactivity Exploration:
Asymmetric Catalysis: The development of chiral catalysts that can enantioselectively transform the ketone or other functional groups on the molecule.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the spirocyclic system under various conditions to discover novel rearrangement pathways leading to structurally complex molecules.
Metal-Catalyzed Cross-Coupling Reactions: Functionalization of the cyclohexane ring through the introduction of various substituents using modern cross-coupling methodologies.
Advanced Stereochemical Control in Derivatization
The presence of a stereocenter at the spirocyclic carbon atom, along with the potential for creating additional stereocenters on the cyclohexane ring, makes the stereocontrolled derivatization of this compound a critical area of future research. Achieving high levels of stereoselectivity is essential for the development of enantiomerically pure compounds, which is often a prerequisite for biological applications.
Strategies for Stereochemical Control:
| Strategy | Description |
| Chiral Pool Synthesis | Starting from an enantiomerically pure cyclohexanone derivative to synthesize a specific stereoisomer of this compound. |
| Asymmetric Catalysis | Employing chiral catalysts to induce enantioselectivity in reactions involving the prochiral ketone or other functional groups. |
| Substrate-Controlled Diastereoselective Reactions | Utilizing the inherent stereochemistry of a substituted this compound derivative to direct the stereochemical outcome of subsequent reactions. |
Potential in New Chemical Transformations and Functional Materials Research
The unique structural and electronic properties of this compound and its derivatives suggest their potential as building blocks in the synthesis of more complex molecules and as components of functional materials.
In the realm of new chemical transformations, derivatives of this compound could serve as novel ligands for metal catalysts or as organocatalysts themselves. The presence of both a ketone and a dithioacetal offers multiple points for modification, allowing for the fine-tuning of their catalytic properties.
For functional materials research, the incorporation of the dithiaspirocyclic motif into polymers or other macromolecular structures could lead to materials with interesting properties. The sulfur atoms could enhance the refractive index of polymers or provide sites for metal coordination, leading to applications in optics, electronics, or sensor technology. The rigid spirocyclic core could also impart unique conformational constraints on polymer chains, influencing their bulk properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
